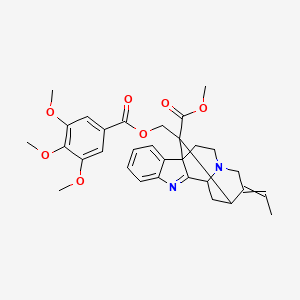
阿斯托宁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is a natural indole alkaloid found in the leaves of Alstonia venenata, a plant belonging to the Apocynaceae family . This compound has garnered attention due to its unique chemical structure and potential pharmacological properties .
科学研究应用
methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate has several scientific research applications, including:
作用机制
Target of Action
Alstolenine, a natural product of Alstonia, is an indole alkaloid . The primary target of Alstolenine is the TRPV3 ion channel . This ion channel protein plays a significant role in various physiological processes, including skin diseases like psoriasis .
Mode of Action
Alstolenine interacts with its target, the TRPV3 ion channel, through a process known as molecular docking . It has a strong binding affinity of -7.25 kcal/mol against the TRPV3 ion channel . This interaction results in changes in the function of the ion channel, which can have therapeutic effects against conditions like psoriasis .
Pharmacokinetics
The traditional use of alstolenine, as part of the bark of the alstonia scholaris plant, suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of Alstolenine’s action are primarily related to its interaction with the TRPV3 ion channel. This interaction can potentially alleviate symptoms of skin diseases like psoriasis . .
Action Environment
The action, efficacy, and stability of Alstolenine can be influenced by various environmental factors. For instance, the form in which Alstolenine is administered (e.g., as a ‘Functional Food’ in the form of a capsule containing the sun-dried powder of the whole bark of the Alstonia scholaris plant) can affect its action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate involves several steps, starting from simpler indole derivatives. The key steps include the formation of the indole ring, followed by specific functional group modifications to achieve the desired structure . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve extraction from Alstonia venenata leaves, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions
methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate undergoes various chemical reactions, including:
Oxidation: methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the indole ring, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler indole compounds .
相似化合物的比较
Similar Compounds
Alstonine: Another indole alkaloid with antipsychotic properties.
Reserpine: An indole alkaloid used as an antihypertensive and antipsychotic agent.
Strictamine: An indole alkaloid with antiviral activity.
Uniqueness of methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate stands out due to its unique chemical structure and specific pharmacological profile. Unlike other indole alkaloids, it has shown distinct effects on neurotransmitter systems, making it a promising candidate for further research and drug development .
属性
IUPAC Name |
methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYWKVVSDATOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for Alstolenine in treating psoriasis?
A1: The research suggests that Alstolenine targets the TRPV3 ion channel, which plays a role in skin health and has been implicated in psoriasis []. While the exact downstream effects aren't explicitly detailed in the provided abstract, the study proposes that Alstolenine's interaction with TRPV3 contributes to its therapeutic potential against psoriasis.
Q2: Are there any other alkaloids present in the plant source of Alstolenine, and have they been investigated for potential therapeutic applications?
A3: Yes, besides Alstolenine, other alkaloids like 19,20-dihydropolyneuridine are also present in Alstonia venenata, another species of the same genus []. While the abstract doesn't specify their potential applications, it highlights the presence of diverse alkaloids in these plants, warranting further investigation for their potential medicinal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


